(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride
Description
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative characterized by a phenyl ring substituted at the para position with a homopiperidine-methyl group. The boronic acid moiety is protected as a pinacol ester, enhancing stability and solubility in organic solvents . The hydrochloride salt form improves aqueous solubility, making it suitable for biomedical applications, particularly in reactive oxygen species (ROS)-responsive drug delivery systems . Homopiperidine, a seven-membered saturated nitrogen heterocycle, introduces steric bulk and basicity, which may influence interactions with biological targets and degradation kinetics in ROS-rich environments .
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO2.ClH/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21;/h9-12H,5-8,13-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLXUWWXRSINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
The reaction typically uses a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl), in the presence of a weak base like potassium acetate (KOAc). Solvents such as dioxane or toluene are optimal for facilitating ligand exchange and stabilizing intermediates. A molar ratio of 1:1.2 for the halogenated precursor to Bpin ensures complete conversion, while temperatures between 80–110°C promote efficient coupling.
Workup and Purification
Post-reaction, the mixture is filtered to remove palladium residues, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from petroleum ether to yield the boronic ester intermediate. Subsequent treatment with hydrochloric acid in diethyl ether converts the free amine to the hydrochloride salt, precipitating the final product.
Alkylation of Primary Amines with Chloromethyl Boronic Esters
An alternative route involves alkylating homopiperidine with a chloromethyl phenylboronic ester precursor. This method avoids palladium catalysis but requires careful handling of reactive alkyl halides.
Synthesis of Chloromethyl Phenylboronic Ester
4-(Chloromethyl)phenylboronic acid pinacol ester is synthesized via chlorination of 4-(hydroxymethyl)phenylboronic acid pinacol ester using thionyl chloride (SOCl) in dichloromethane. The reaction proceeds at 0–25°C, with triethylamine (EtN) as a base to neutralize HCl byproducts.
N-Alkylation of Homopiperidine
Homopiperidine is reacted with the chloromethyl boronic ester in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C. Potassium carbonate (KCO) serves as a base, deprotonating the amine to enhance nucleophilicity. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate (MgSO), concentrated, and purified via flash chromatography.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Successful synthesis is confirmed via nuclear magnetic resonance (NMR) spectroscopy. The H-NMR spectrum of the boronic ester intermediate exhibits characteristic peaks for the pinacol methyl groups (δ 1.33 ppm, singlet) and the homopiperidine protons (δ 1.65–3.10 ppm, multiplet). Fourier-transform infrared (FT-IR) analysis verifies the B–O bond at 1340–1310 cm. High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity, while elemental analysis validates the hydrochloride salt stoichiometry.
Chemical Reactions Analysis
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: This compound is susceptible to hydrolysis, especially under physiological pH conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid ester group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts for specific transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The homopiperidine moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Boronic Acid Pinacol Ester Derivatives
Key Observations :
- Hydrochloride salts (e.g., ) enhance water solubility, whereas neutral forms (e.g., ) may favor organic solvent compatibility.
Solubility and Physicochemical Properties
Table 2: Solubility and Stability Data
Key Observations :
- Pinacol esters generally exhibit higher solubility in organic solvents (e.g., chloroform) compared to parent boronic acids .
- Hydrochloride salts (e.g., homopiperidine derivative) improve aqueous solubility, critical for drug formulation .
- ROS-labile esters (e.g., homopiperidine, hydroxymethyl) degrade in H₂O₂-rich environments, enabling controlled drug release .
Key Observations :
- The homopiperidine derivative’s ROS sensitivity aligns with its use in tumor-targeted therapies, where elevated H₂O₂ levels trigger payload release .
- Bromomethyl derivatives (e.g., ) serve as alkylating agents in prodrug synthesis, whereas dimethylamino variants (e.g., ) are used in fluorescence-based detection .
Biological Activity
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of boronic acids known for their diverse applications, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- SMILES : C1CCN(CC1)C(C2=CC=C(C=C2)B(O)C(C)(C)O)O
- Molecular Formula : C15H22BClNO3
This compound contains a phenylboronic acid moiety linked to a homopiperidine group, which may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that boronic acids, including derivatives like this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit proteasome activity, a mechanism exploited by FDA-approved drugs like bortezomib. Studies have demonstrated that similar boronic acid derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .
Antibacterial and Antiviral Properties
The antibacterial potential of boronic acids has been explored extensively. They function by inhibiting bacterial enzymes that rely on boron for their activity. In particular, the ability of these compounds to form reversible covalent bonds with diols makes them effective against certain bacterial strains. Additionally, some studies suggest that boronic acids may disrupt viral replication processes, although more research is needed to fully elucidate these mechanisms .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors.
- Reactive Oxygen Species Modulation : The ability to influence ROS levels can enhance apoptosis in cancer cells while potentially providing protective effects against oxidative stress in normal cells.
- Enzyme Inhibition : Its structure allows it to interact with key enzymes in bacteria and viruses, disrupting their normal function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-(aminomethyl)phenylboronic acid pinacol ester hydrochloride (a structural analog) undergoes oxidative cleavage of the pinacol ester using NaIO₄ in a THF/water/HCl mixture, followed by purification via ethanol recrystallization . Homopiperidine derivatives may require additional steps, such as Boc-protection or reductive amination, to introduce the heterocyclic moiety. Reaction conditions (e.g., pH, solvent polarity) must be optimized to prevent boronic ester hydrolysis .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The pinacol boronic ester group is sensitive to moisture and acidic/basic conditions. Storage at 2–8°C in airtight containers under inert gas (e.g., argon) is recommended. Solubility studies of analogous boronic esters show higher stability in chloroform and ketones compared to hydrocarbons . Pre-drying solvents (e.g., THF, DMF) and using molecular sieves during reactions can mitigate hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Pinacol ester protons resonate at δ 1.0–1.3 ppm, while aromatic protons appear at δ 6.5–8.0 ppm. The homopiperidine methyl group shows signals near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₂₇BN₂O₂·HCl: calc. 358.18) .
- FT-IR : B-O stretches (1340–1310 cm⁻¹) and NH stretches (3300–3200 cm⁻¹) verify functional groups .
Q. What are its primary applications in medicinal chemistry?
- Methodological Answer : Boronic esters are widely used in Suzuki-Miyaura cross-coupling for biaryl synthesis. This compound’s homopiperidine moiety enhances solubility and bioavailability, making it valuable for:
- Proteasome inhibitors : Boronic acids bind catalytic threonine residues in enzymes .
- Targeted drug delivery : ROS-responsive boronic esters (e.g., H₂O₂-triggered release) enable controlled antibiotic delivery .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the pinacol ester during derivatization?
- Methodological Answer : Oxidative cleavage of the pinacol ester (e.g., with NaIO₄) is pH-dependent. At pH 7–9, the reaction proceeds efficiently in THF/water mixtures, but acidic conditions (pH < 6) risk protonating the boronate, leading to premature hydrolysis . Competing side reactions (e.g., decarbonylation) occur at elevated temperatures (>50°C) in polar aprotic solvents like DMF . Kinetic studies using UV-Vis (λ = 400 nm for nitro derivatives) can monitor degradation .
Q. What strategies resolve contradictions in reported bioactivity data for boronic ester derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition assays often arise from:
- Buffer effects : Tris-HCl (pH 7–9) stabilizes boronate anions, enhancing binding affinity, while phosphate buffers may form insoluble complexes .
- Redox interference : Endogenous H₂O₂ in cellular assays can hydrolyze the ester, altering bioavailability . Validating results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability tests) is critical .
Q. How can researchers optimize this compound for boron neutron capture therapy (BNCT)?
- Methodological Answer : BNCT requires high boron accumulation in target cells. Modifications include:
- Targeted conjugates : Attaching the boronic ester to tumor-specific peptides (e.g., RGD motifs) via urea or thiourea linkers .
- Enhanced lipophilicity : Introducing fluorinated groups (e.g., 3-fluoro substituents) improves blood-brain barrier penetration . Biodistribution studies using ¹⁸F-labeled analogs and PET imaging are recommended .
Q. What are the limitations of using this compound in H₂O₂-responsive drug delivery systems?
- Methodological Answer : While boronic esters degrade under H₂O₂, competing thiol-mediated reactions (e.g., glutathione) in vivo reduce specificity. Mitigation strategies include:
- Co-encapsulation : Nanoparticles with H₂O₂-scavenging polymers (e.g., PEG-b-poly(thioketal)) prolong ester stability .
- Dual-responsive systems : Combining pH- and ROS-sensitive linkers improves tumor selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
